molecular formula C20H20FKN6O5 B563621 Raltegravir-d3 Potassium Salt CAS No. 1246816-98-7

Raltegravir-d3 Potassium Salt

Cat. No.: B563621
CAS No.: 1246816-98-7
M. Wt: 485.532
InChI Key: IFUKBHBISRAZTF-NXIGQQGZSA-M
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Description

Raltegravir-d3 Potassium Salt is a labeled derivative of the antiretroviral drug raltegravir. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of raltegravir. The compound is a potent inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme essential for the viral replication process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps, starting with the preparation of the core structure of raltegravir. The final step involves the incorporation of deuterium atoms to produce the deuterated version, Raltegravir-d3, and the conversion to its potassium salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution properties of the compound .

Chemical Reactions Analysis

Types of Reactions

Raltegravir-d3 Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

Properties

CAS No.

1246816-98-7

Molecular Formula

C20H20FKN6O5

Molecular Weight

485.532

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

InChI Key

IFUKBHBISRAZTF-NXIGQQGZSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Synonyms

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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